methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
CAS No.: 54224-26-9
Cat. No.: VC5000179
Molecular Formula: C7H7NO3
Molecular Weight: 153.137
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54224-26-9 |
|---|---|
| Molecular Formula | C7H7NO3 |
| Molecular Weight | 153.137 |
| IUPAC Name | methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate |
| Standard InChI | InChI=1S/C7H7NO3/c1-11-7(10)6(9)5-3-2-4-8-5/h2-4,8H,1H3 |
| Standard InChI Key | LXHFRGJQRNUGQE-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=O)C1=CC=CN1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at the 2-position with a glyoxylate group (). The planar pyrrole ring contributes to aromatic stability, while the electron-withdrawing keto and ester groups induce polarization, enhancing electrophilicity at the α-carbon . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 153.14 | |
| Purity (Commercial) | ≥97% | |
| Aromatic System | 1H-pyrrole | |
| Functional Groups | α-Ketoester, pyrrole |
Synthetic Methodologies
Friedel-Crafts Acylation
A cornerstone synthesis involves Friedel-Crafts acylation of pyrrole with oxalyl chloride (), followed by esterification with methanol . Optimized conditions (Scheme 1) yield the target compound in 57%:
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Acylation: Pyrrole reacts with oxalyl chloride at to form a reactive diacylium intermediate.
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Quenching: Addition of methanol and sodium methoxide yields the methyl ester.
Key Advantages:
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High regioselectivity for the pyrrole 2-position due to electronic directing effects .
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Scalable under cryogenic conditions.
Three-Component Coupling
Alternative routes employ multicomponent reactions (MCRs) involving pyrrole, carbonyl sources, and methylating agents. For example, condensation of pyrrole-2-carbaldehyde with methyl glyoxylate in the presence of Lewis acids (e.g., ZnCl) affords the product in moderate yields (30–40%).
Reactivity and Chemical Transformations
Nucleophilic Additions
The α-keto group undergoes nucleophilic attacks, enabling diversification:
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Ammonia Derivatives: React with hydrazines to form hydrazones, precursors to pyrazole derivatives .
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Grignard Reagents: Add to the ketone, yielding tertiary alcohols that can be dehydrated to α,β-unsaturated esters .
Cyclocondensations
The compound participates in heterocycle formation:
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Paal-Knorr Synthesis: Reacts with 1,3-diketones to form pyrrolo[1,2-a]pyrazines .
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With Ureas: Forms pyrrolo[2,1-f] triazin-6-one scaffolds under basic conditions .
Biological and Pharmacological Relevance
Antimicrobial Activity
Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). The α-ketoester moiety may disrupt microbial cell wall biosynthesis via non-covalent interactions with penicillin-binding proteins.
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing:
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Pyrrole Alkaloids: E.g., lamellarins and ningalins, which exhibit antitumor properties .
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Kinase Inhibitors: Functionalization at the α-position yields ATP-competitive inhibitors .
Material Science
Conjugated polymers incorporating methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate derivatives show tunable optoelectronic properties, with potential use in organic LEDs .
Comparison with Analogous Compounds
Future Directions
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Mechanistic Studies: Elucidate the compound’s interactions with biological targets using cryo-EM and X-ray crystallography.
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Process Optimization: Develop continuous-flow synthesis to improve yield and reduce waste .
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Therapeutic Exploration: Evaluate efficacy in animal models of infectious diseases and oncology.
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